2-Chloro-4-propoxyaniline
Description
2-Chloro-4-propoxyaniline (CAS: 1071989-24-6) is an aromatic amine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its IUPAC name, 2-chloro-4-propan-2-yloxyaniline, reflects the substituents: a chlorine atom at the ortho position (C2) and an isopropoxy group (-OCH(CH₃)₂) at the para position (C4) relative to the amino group (-NH₂) on the benzene ring . The compound’s structural identifiers include PubChem CID 62113434 and MDL Number MFCD16680491. Its InChI string (InChI=1S/C9H12ClNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3) confirms the connectivity and stereochemical details .
Properties
IUPAC Name |
2-chloro-4-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZLFBDVEVNQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propoxyaniline typically involves the reaction of 2-chloroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-Chloroaniline+Propyl Bromide→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-propoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-4-propoxyaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-propoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- The chlorine in this compound is a stronger electron-withdrawing group (EWG) than the fluorine in 3-Fluoro-4-propoxyaniline, leading to greater deactivation of the aromatic ring. This alters reactivity in electrophilic substitution reactions .
- The propoxy group in both this compound and 3-Fluoro-4-propoxyaniline donates electrons via resonance but withdraws electrons inductively, creating a balance that influences regioselectivity .
Steric and Solubility Effects: The bulky phenoxy substituent in 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline increases molecular weight (261.75 g/mol) and reduces solubility in polar solvents compared to the smaller propoxy group in the target compound . Fluorine’s smaller atomic size in 3-Fluoro-4-propoxyaniline may enhance solubility in aqueous media relative to its chloro counterpart .
In contrast, substituents at C3 (meta) in the fluorinated analog may allow less steric interference .
Biological Activity
2-Chloro-4-propoxyaniline is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can be described by the following chemical structure:
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- IUPAC Name : 2-chloro-N-(4-propoxyphenyl)aniline
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as:
- Antimicrobial Agent : Exhibiting activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of specific signaling pathways.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various pathogenic bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 16 |
| Mycobacterium smegmatis | 128 |
These findings indicate that this compound possesses significant antibacterial activity, particularly against Enterococcus faecalis, which is noteworthy due to the increasing prevalence of antibiotic-resistant strains.
Antitumor Activity
In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
-
Study on Antibacterial Properties :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of several aniline derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant strains, highlighting its potential role in treating infections caused by resistant bacteria . -
Investigation into Antitumor Effects :
Another study explored the antitumor effects of various aniline derivatives on human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
